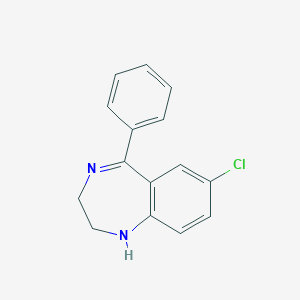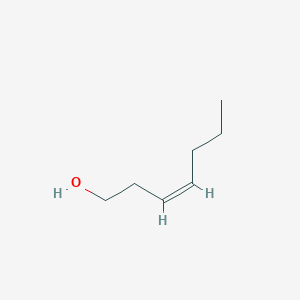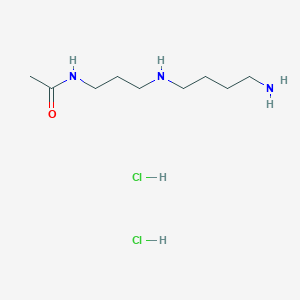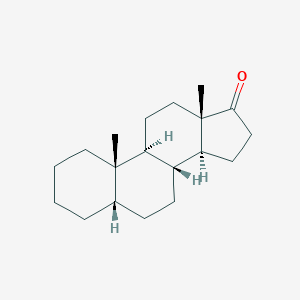
Methylthymol blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthymol blue is a thymol-containing organic dye. It is commonly used as an indicator for complexometry and in the determination of sulfate in rainwater. The compound has the molecular formula C37H40N2Na4O13S and a molecular weight of 844.74 g/mol .
Wirkmechanismus
Target of Action
Methylthymol Blue (MTB), also known as this compound sodium salt, primarily targets metal ions . It is used as a complexing indicator to determine the presence of various metal ions such as Zn²⁺, Cu²⁺, Fe²⁺, Al³⁺, Ca²⁺, and others .
Mode of Action
MTB interacts with its targets (metal ions) by forming stable complexes . The formation of these complexes is indicated by a change in color, which is a key characteristic of MTB as a complexing indicator .
Biochemical Pathways
MB acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport chain . .
Pharmacokinetics
It’s known that mtb is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of MTB’s action is the formation of colored complexes with metal ions . This color change is used as an indicator in complexometric titrations, aiding in the detection and quantification of metal ions .
Action Environment
The action of MTB is influenced by environmental factors such as pH and the presence of specific metal ions . The color of MTB in solution changes depending on the pH, with different colors observed at pH 6.5-8.5, 10.5-11.6, and above 12.7 . Additionally, MTB forms colored, water-soluble complexes with certain metal ions .
Biochemische Analyse
Biochemical Properties
Methylthymol Blue Sodium Salt is mainly used for determining the calcium content in biological samples . It interacts with metal ions such as ZnII, CuII, and FeII, forming complexes characterized using UV–Visible absorption spectroscopy .
Cellular Effects
Methylene Blue can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of dysfunctional electron transport chain . It also displays anti-inflammatory and anti-apoptotic effects .
Temporal Effects in Laboratory Settings
A study on the interaction of metal ions with this compound suggests that it forms complexes with metal ions, which could potentially influence its stability and long-term effects on cellular function .
Subcellular Localization
A study on Methylene Blue, a structurally similar compound, suggests that it accumulates significantly more in mitochondria of glioblastoma cells relative to normal astrocytes .
Vorbereitungsmethoden
The preparation of Methylthymol blue involves several steps:
- Dissolving iminodiacetic acid in a sodium hydroxide solution and cooling to 50°C.
- Adding an ethanol solution to precipitate a large quantity of precipitations.
- Cooling to room temperature, filtering out crystals, and drying to obtain iminodiacetic acid sodium salt.
- Filtering and crystallizing the iminodiacetic acid sodium salt to obtain a crude product.
- Adding the crude product to a saturated sodium acetate solution, adding a small amount of sodium hydroxide solution, and dissolving at 50°C.
- Filtering to obtain a filter liquor, adding the filter liquor to anhydrous ethanol, letting it stand for 4 to 6 hours, then filtering out crystals, washing the crystals with anhydrous ethanol and diethyl ether, and drying to obtain this compound .
Analyse Chemischer Reaktionen
Methylthymol blue undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use as an indicator in complexometric titrations.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium hydroxide, ethanol, and sodium acetate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methylthymol blue has a wide range of scientific research applications:
Chemistry: Used as an indicator in complexometric titrations to determine the concentration of metal ions.
Environmental Science: Employed in the determination of sulfate in rainwater.
Analytical Chemistry: Combines with silica gel to aid in the separation and preconcentration of trace amounts of heavy metals from some salts
Vergleich Mit ähnlichen Verbindungen
Methylthymol blue can be compared with other similar compounds such as:
Bromothymol Blue: Another thymol-containing dye used as a pH indicator.
Eriochrome Black T: Used as an indicator in complexometric titrations, particularly for calcium and magnesium.
Thymol Blue: Used as a pH indicator with different color changes at various pH levels.
This compound is unique in its specific application for sulfate determination and its ability to combine with silica gel for heavy metal preconcentration .
Eigenschaften
CAS-Nummer |
1945-77-3 |
|---|---|
Molekularformel |
C37H44N2NaO13S |
Molekulargewicht |
779.8 g/mol |
IUPAC-Name |
tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47); |
InChI-Schlüssel |
MAEUPUKDHSPKGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
Key on ui other cas no. |
1945-77-3 |
Verwandte CAS-Nummern |
4310-80-9 (penta-hydrochloride salt) |
Synonyme |
methylthymol blue methylthymol blue pentasodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)

![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)






